2,2-dimethoxyethane-1-sulfonyl fluoride
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Overview
Description
2,2-dimethoxyethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H9FO4S. It is known for its applications in various fields such as organic synthesis, chemical biology, and materials science. The compound is characterized by its stability and reactivity, making it a valuable reagent in different chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2-dimethoxyethane-1-sulfonyl fluoride involves the reaction of 2,2-dimethoxyethane-1-sulfonyl chloride with hydrogen fluoride. This reaction typically takes place under controlled laboratory conditions to ensure safety and efficiency . Another method involves the use of sulfonates or sulfonic acids, which are transformed into sulfonyl fluorides through a one-pot synthesis process. This method is advantageous due to its mild reaction conditions and the use of readily available reagents .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethoxyethane-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often in the presence of a base to facilitate the substitution process .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters.
Scientific Research Applications
2,2-dimethoxyethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonyl-containing molecules.
Chemical Biology: The compound is utilized in the development of covalent probes for studying enzyme activity and protein interactions.
Drug Discovery: It plays a role in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or proteins.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2-dimethoxyethane-1-sulfonyl fluoride is primarily driven by its ability to act as an electrophile. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with target molecules. This reactivity is exploited in various applications, such as the development of enzyme inhibitors and covalent probes .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethoxyethane-1-sulfonyl chloride: Similar in structure but contains a chloride group instead of a fluoride group.
Sulfonyl Fluorides: A broader class of compounds that share the sulfonyl fluoride functional group, such as benzenesulfonyl fluoride and methanesulfonyl fluoride.
Uniqueness
2,2-dimethoxyethane-1-sulfonyl fluoride is unique due to its specific combination of stability and reactivity. The presence of the dimethoxyethane moiety provides additional stability, while the sulfonyl fluoride group ensures high reactivity towards nucleophiles. This balance makes it a valuable reagent in various chemical processes and applications .
Properties
CAS No. |
2229497-10-1 |
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Molecular Formula |
C4H9FO4S |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2,2-dimethoxyethanesulfonyl fluoride |
InChI |
InChI=1S/C4H9FO4S/c1-8-4(9-2)3-10(5,6)7/h4H,3H2,1-2H3 |
InChI Key |
RMWGEQXFHLFOAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(CS(=O)(=O)F)OC |
Purity |
95 |
Origin of Product |
United States |
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